molecular formula C20H25N7O3 B11679024 {3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

{3-[(E)-{2-[4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenoxy}acetic acid

Cat. No.: B11679024
M. Wt: 411.5 g/mol
InChI Key: XBXPSTUCTUEWIK-FYJGNVAPSA-N
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Description

2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a unique structure that includes a triazine ring, pyrrolidine groups, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Introduction of Pyrrolidine Groups: Pyrrolidine groups are introduced via nucleophilic substitution reactions, where pyrrolidine reacts with the triazine ring.

    Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting the triazine compound with hydrazine hydrate.

    Phenoxyacetic Acid Attachment: The final step involves the condensation of the hydrazine derivative with phenoxyacetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxyacetic acid moiety.

    Reduction: Reduced forms of the triazine ring or hydrazine groups.

    Substitution: Substituted derivatives with various functional groups replacing the original ones.

Scientific Research Applications

2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its complex structure and functional groups.

    Materials Science: Application in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

    Industrial Chemistry: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine ring and pyrrolidine groups may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(E)-{2-[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID: Similar structure but with morpholine groups instead of pyrrolidine.

    2-{3-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID: Contains piperidine groups instead of pyrrolidine.

Uniqueness

The uniqueness of 2-{3-[(E)-{2-[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOXY}ACETIC ACID lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of pyrrolidine groups, in particular, can influence the compound’s stereochemistry and binding interactions.

Properties

Molecular Formula

C20H25N7O3

Molecular Weight

411.5 g/mol

IUPAC Name

2-[3-[(E)-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C20H25N7O3/c28-17(29)14-30-16-7-5-6-15(12-16)13-21-25-18-22-19(26-8-1-2-9-26)24-20(23-18)27-10-3-4-11-27/h5-7,12-13H,1-4,8-11,14H2,(H,28,29)(H,22,23,24,25)/b21-13+

InChI Key

XBXPSTUCTUEWIK-FYJGNVAPSA-N

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=N2)N/N=C/C3=CC(=CC=C3)OCC(=O)O)N4CCCC4

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NN=CC3=CC(=CC=C3)OCC(=O)O)N4CCCC4

Origin of Product

United States

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